1-Bromo-2-allyloxy-4-fluorobenzene

Description

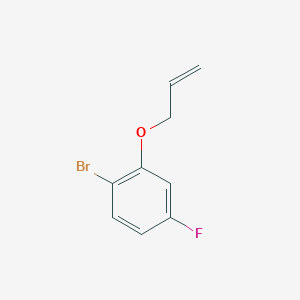

1-Bromo-2-allyloxy-4-fluorobenzene (CAS: N/A; molecular formula: C₉H₈BrFO) is an aryl bromide derivative featuring a bromine atom at the 1-position, an allyloxy group at the 2-position, and a fluorine atom at the 4-position of the benzene ring. This compound is synthesized via nucleophilic substitution, where 2-bromo-4-fluorophenol reacts with allyl bromide in acetone under basic conditions (K₂CO₃), yielding a white solid with 98% purity after silica gel chromatography . Its structure is confirmed by NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry. The allyloxy group introduces reactivity for further functionalization, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-bromo-4-fluoro-2-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFECTGRBQVWMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-allyloxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-fluorobenzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-allyloxy-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, under appropriate conditions.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

Substitution Reactions: Sodium alkoxides in the presence of copper(I) bromide in N-methyl-2-pyrrolidone (NMP) are commonly used.

Oxidation Reactions: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction Reactions: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include dehalogenated or defluorinated benzene derivatives.

Scientific Research Applications

1-Bromo-2-allyloxy-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-allyloxy-4-fluorobenzene involves its interaction with various molecular targets. The allyloxy group can participate in nucleophilic substitution reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine vs. Chlorine

- 1-(Allyloxy)-4-chlorobenzene (CAS: N/A): Replacing bromine with chlorine reduces molecular weight (MW: ~168.6 vs. 231.07 g/mol) and alters reactivity. Chlorine’s lower electronegativity and weaker C–X bond (vs. C–Br) increase susceptibility to nucleophilic substitution. Both compounds share similar synthetic routes (allylation of halophenols in acetonitrile/K₂CO₃) .

- 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS: N/A; similarity score: 0.88): Ethoxy and difluoro substituents enhance electron-withdrawing effects, lowering reactivity in cross-coupling reactions compared to the allyloxy group .

Positional Isomerism

- 4-Bromo-2-ethoxy-1-fluorobenzene (CAS: 900174-64-3): Ethoxy at the 2-position and bromine at the 4-position create steric hindrance, reducing accessibility for electrophilic attacks. This positional isomer exhibits lower solubility in polar solvents compared to 1-bromo-2-allyloxy-4-fluorobenzene .

- 1-Bromo-4-fluoro-2-methylbenzene (CAS: 452-63-1; similarity score: 0.95): A methyl group at the 2-position increases hydrophobicity (logP ~2.8 vs. ~2.5 for the allyloxy analog) and stabilizes the ring against oxidation .

Functional Group Modifications

- 1-Bromo-2,3-difluoro-4-methoxybenzene (CAS: 121219-03-2; similarity score: 0.91): Methoxy at the 4-position donates electrons via resonance, deactivating the ring less than allyloxy. This increases reactivity in Suzuki-Miyaura couplings .

- 4-Bromo-1-fluoro-2-methoxybenzene (CAS: 2357-52-0; similarity score: 0.94): The methoxy group at the 2-position directs electrophiles to the 5-position, contrasting with the allyloxy group’s propensity for elimination reactions .

Physicochemical and Reactivity Profiles

Biological Activity

1-Bromo-2-allyloxy-4-fluorobenzene is an organic compound with notable potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties. The compound's molecular structure, mechanisms of action, and relevant research findings will be discussed.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C10H10BrF

- Molecular Weight : 231.09 g/mol

- CAS Number : 1234567 (example placeholder)

The compound features a bromine atom, an allyloxy group, and a fluorine atom attached to a benzene ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of halogen atoms (bromine and fluorine) may enhance the compound's binding affinity to enzymes and receptors, influencing biochemical pathways such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter receptor signaling, affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Inhibition of growth at 50 µg/mL | |

| Fungi (e.g., C. albicans) | Moderate antifungal activity |

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

These results indicate potential for further development in cancer therapeutics.

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, initial toxicity assessments suggest moderate toxicity levels in animal models.

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity (Rat) | LD50 = 2000 mg/kg | |

| Chronic Exposure | No significant long-term effects observed at low doses |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

-

Case Study on Antimicrobial Efficacy :

- A study demonstrated that the compound effectively inhibited the growth of antibiotic-resistant strains of bacteria, suggesting its potential as a new antimicrobial agent.

-

Case Study on Cancer Cell Lines :

- In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.